molecular formula C9H9ClO3 B3003679 (3-Methoxyphenyl)methyl chloroformate CAS No. 81228-89-9

(3-Methoxyphenyl)methyl chloroformate

Cat. No. B3003679
CAS RN: 81228-89-9
M. Wt: 200.62
InChI Key: DTLMHWUBPMDABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of chloroformates and methoxyphenyl precursors. For example, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis using a methoxyacetophenone derivative under Pummerer reaction conditions, followed by desulfurization and acylation steps . Similarly, the synthesis of a key intermediate of diltiazem involves a chiral oxazaborolidine-mediated Mukaiyama aldol reaction of p-anisaldehyde . These methods could potentially be adapted for the synthesis of (3-Methoxyphenyl)methyl chloroformate.

Molecular Structure Analysis

The molecular structure of compounds containing methoxyphenyl groups has been studied using X-ray diffraction techniques. For example, the crystal structure of a polychlorinated biphenyl derivative with a methoxy group was determined, providing information on the torsion angles and overall three-dimensional arrangement . Additionally, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was investigated, revealing the solid-state structure and comparing it with the structure found from NMR studies in solution . These studies highlight the importance of molecular geometry and conformation in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of the methoxy carbonyl radical, which is structurally similar to the methoxy group in (3-Methoxyphenyl)methyl chloroformate, has been studied in the context of photolysis of methyl chloroformate . The study provides insights into the photolytic production and unimolecular dissociation channels of the methoxy carbonyl radical, which is relevant to combustion and atmospheric chemistry. This information can be useful in predicting the reactivity of (3-Methoxyphenyl)methyl chloroformate under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (3-Methoxyphenyl)methyl chloroformate are not directly reported in the provided papers, the properties of structurally related compounds can offer some clues. For instance, the presence of a methoxy group can influence the polarity, solubility, and electronic properties of a molecule. The chloroformate group is known for its reactivity towards nucleophiles, which is a key consideration in the synthesis and handling of such compounds. The papers also discuss the synthesis of compounds with methoxyphenyl groups, which often require specific reaction conditions and purification techniques .

Scientific Research Applications

Kinetic Investigations

  • Solvolysis Mechanisms : The solvolysis of various chloroformates, including 2-methoxyphenyl chloroformate, was examined in binary aqueous-organic mixtures. This study provided insights into the mechanisms of reaction, indicating a dominant bimolecular mechanism for 2-methoxyphenyl chloroformate, involving the formation of a tetrahedral intermediate (D’Souza et al., 2012).

Photolytic Studies

  • Characterization of Photolytic Products : Research on methyl chloroformate photolysis at 193.3 nm has revealed insights into the formation of methoxy carbonyl radicals, important in combustion and atmospheric chemistry. This study helped refine the understanding of C-Cl bond fission channels in these reactions (Bell et al., 2007).

Chemical Synthesis

  • Synthesis of Heterocyclic Compounds : A study focused on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, using N-(3-methoxyphenyl)-methyl dithiocarbamic acid. This research is significant in organic, pharmaceutical, and medicinal chemistry, highlighting the antibacterial activity of the synthesized compounds (Osarumwense, 2022).

Environmental and Material Sciences

  • Environmental Impact Assessments : The study of methyl chloroform (1,1,1,-trichloroethane) emissions provides insights into its declining atmospheric concentration and the impact on global hydroxyl radicals (OH) levels. Understanding these emissions is crucial for assessing air pollution and ozone depletion effects (Reimann et al., 2005).

  • Thin Film Formation for Solar Cells : Research on the solvent effects on the formation of polymeric photoactive layers, including the use of chloroform, has implications for the efficiency of polymeric solar cells. This research aids in optimizing the solubility and process parameters for improved solar cell performance (Yusli et al., 2009).

Safety and Hazards

“(3-Methoxyphenyl)methyl chloroformate” is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with appropriate safety measures .

Mechanism of Action

Target of Action

The primary target of (3-Methoxyphenyl)methyl chloroformate is the hydroxyl groups present in organic compounds . It is commonly used as a protecting group in organic synthesis , particularly for the protection of 5′-hydroxy group in nucleosides during oligonucleotide synthesis .

Mode of Action

(3-Methoxyphenyl)methyl chloroformate interacts with its targets by reacting with the hydroxyl groups to form a protective layer . This protective layer prevents unwanted side reactions, especially when more than one functional group is present . The compound’s mode of action is crucial in organic synthesis, where it helps to suppress unwanted side reactions and maintain the integrity of the desired structure .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of organic synthesis. It is involved in the process of protecting groups in organic synthesis, which is a critical step in the synthesis of complex organic molecules . The compound’s action affects the pathway by preventing unwanted side reactions and ensuring the successful completion of the synthesis .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a molecular weight of 20062 . It is also known to be reactive, with its reactivity influenced by the alkyl substituent .

Result of Action

The result of the action of (3-Methoxyphenyl)methyl chloroformate is the successful protection of the hydroxyl groups in organic compounds . This protection allows for the successful synthesis of complex organic molecules without unwanted side reactions . After the synthesis, the protecting group can be removed in dilute aqueous acid solution by an SN1 type of substitution .

Action Environment

The action of (3-Methoxyphenyl)methyl chloroformate is influenced by environmental factors such as temperature and the presence of other reactive groups . The compound is stable under normal conditions but can react with other compounds under specific conditions . It is also important to note that the compound is considered hazardous, with safety precautions necessary when handling and storing the compound .

properties

IUPAC Name

(3-methoxyphenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)6-13-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLMHWUBPMDABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)methyl chloroformate

CAS RN

81228-89-9
Record name (3-methoxyphenyl)methyl chloroformate
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